1,3-Dimethoxyimidazolium hexafluorophosphate
Overview
Description
1,3-Dimethoxyimidazolium hexafluorophosphate is a chemical compound with the molecular formula C5H9F6N2O2P. It is known for its use as an ionic liquid and as a precursor for N-heterocyclic carbenes. This compound is characterized by its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxyimidazolium hexafluorophosphate can be synthesized through the reaction of 1-hydroxyimidazole-3-oxide with diethyl sulfate, followed by treatment with ammonium hexafluorophosphate . The reaction typically involves the following steps:
Formation of 1,3-dimethoxyimidazolium intermediate: This is achieved by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate.
Conversion to hexafluorophosphate salt: The intermediate is then treated with ammonium hexafluorophosphate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxyimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium ring.
Coordination reactions: It forms complexes with metals, particularly silver, to create N-heterocyclic carbene complexes.
Common Reagents and Conditions
Nucleophilic reagents: These are commonly used in substitution reactions.
Metal salts: Such as silver salts, are used in coordination reactions to form metal complexes.
Major Products Formed
N-heterocyclic carbene complexes: These are significant products formed when this compound reacts with metal salts.
Scientific Research Applications
1,3-Dimethoxyimidazolium hexafluorophosphate has a wide range of applications in scientific research, including:
Biology: Its ionic liquid form is explored for use in biological systems due to its unique solvation properties.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the preparation of advanced materials and as a solvent in chemical processes.
Mechanism of Action
The mechanism by which 1,3-dimethoxyimidazolium hexafluorophosphate exerts its effects is primarily through its role as a precursor to N-heterocyclic carbenes. These carbenes act as strong nucleophiles and can form stable complexes with various metals. The molecular targets and pathways involved include:
Metal coordination: The imidazolium ring coordinates with metal ions to form stable complexes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethoxyimidazolium hexafluorophosphate: Similar in structure but with ethoxy groups instead of methoxy groups.
1,3-Dihydroxyimidazolium hexafluorophosphate: Contains hydroxy groups instead of methoxy groups.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Features an azido group and methyl groups instead of methoxy groups.
Uniqueness
1,3-Dimethoxyimidazolium hexafluorophosphate is unique due to its specific methoxy substituents, which influence its reactivity and stability. This makes it particularly useful as a precursor for N-heterocyclic carbenes and in applications requiring high thermal stability and unique solvation properties .
Properties
IUPAC Name |
1,3-dimethoxyimidazol-1-ium;hexafluorophosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O2.F6P/c1-8-6-3-4-7(5-6)9-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRFXVGODOTNGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C[N+](=C1)OC.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F6N2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746388 | |
Record name | 1,3-Dimethoxy-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951020-81-8 | |
Record name | 1,3-Dimethoxy-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (OMe)2Im-PF6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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